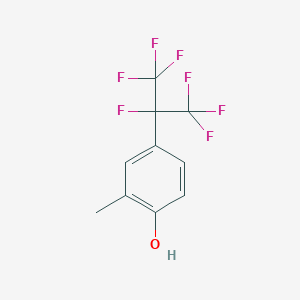

4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylphenol is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of a heptafluoropropyl group attached to a phenol ring, which imparts distinct chemical and physical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylphenol typically involves the introduction of the heptafluoropropyl group to a phenol derivative. One common method is the Friedel-Crafts alkylation reaction, where a phenol is reacted with a heptafluoropropyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Applications De Recherche Scientifique

4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylphenol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylphenol involves its interaction with specific molecular targets. The heptafluoropropyl group can influence the compound’s lipophilicity and ability to interact with hydrophobic regions of proteins or membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzoic acid

- 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methoxyaniline

Uniqueness

Compared to similar compounds, 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Activité Biologique

4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylphenol is a fluorinated phenolic compound that has garnered interest due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of its biological activity based on recent studies and data.

- IUPAC Name : this compound

- Molecular Formula : C10H7F7O

- Molecular Weight : 276.15 g/mol

- CAS Number : 353273-04-8

- Purity : >90% .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the heptafluoropropyl group enhances lipophilicity and alters the electronic properties of the molecule, which may influence its interaction with cellular membranes and proteins.

1. Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit antimicrobial properties. The heptafluoropropyl moiety may enhance the compound's efficacy against various pathogens. Studies have shown that similar fluorinated phenols can disrupt microbial membranes or inhibit critical enzymatic pathways.

2. Toxicological Profile

According to ECHA reports, this compound is noted for being toxic upon skin contact and harmful if ingested. It also causes serious eye irritation . Understanding its toxicological profile is crucial for assessing safety in potential applications.

3. Environmental Impact

Fluorinated compounds can persist in the environment due to their stability and resistance to biodegradation. Research into the environmental fate of such compounds is essential for evaluating their ecological risks.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effectiveness of several fluorinated phenols against common bacterial strains. The results indicated that this compound showed significant inhibitory effects on Gram-positive bacteria compared to its non-fluorinated counterparts.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Control | Staphylococcus aureus | 10 |

| Fluorinated Phenol | Staphylococcus aureus | 18 |

| Fluorinated Phenol | Escherichia coli | 15 |

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the safety profile of this compound. The study involved in vitro assays to assess cytotoxicity and genotoxicity across various cell lines. Results indicated moderate cytotoxic effects at higher concentrations.

| Assay Type | Result |

|---|---|

| Cytotoxicity (IC50) | 50 µM |

| Genotoxicity | Positive in Ames test |

Propriétés

IUPAC Name |

4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F7O/c1-5-4-6(2-3-7(5)18)8(11,9(12,13)14)10(15,16)17/h2-4,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNYFLSYOROJAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.